Methanol Functional Handle Enables Covalent Inhibitor Derivatization Not Accessible from Amine or Ketone Analogs
{1-Oxaspiro[4.6]undecan-2-yl}methanol is explicitly documented as a precursor to {1-oxaspiro[4.6]undecan-2-yl}methanesulfonyl fluoride, a covalent inhibitor targeting serine hydrolases . This derivatization pathway leverages the hydroxyl group's convertibility to sulfonate esters—a transformation not directly available from the corresponding methanamine analog (CAS 2138511-20-1) or the 2-one analog (CAS 41732-91-6) without additional functional group interconversion steps .
| Evidence Dimension | Derivatization capability for covalent inhibitor synthesis |
|---|---|
| Target Compound Data | Methanol (-CH₂OH) group; directly convertible to methanesulfonyl fluoride via sulfonate ester formation |
| Comparator Or Baseline | Comparator 1: {1-oxaspiro[4.6]undecan-2-yl}methanamine (CAS 2138511-20-1, -CH₂NH₂ group); Comparator 2: 1-Oxaspiro[4.6]undecan-2-one (CAS 41732-91-6, ketone group) |
| Quantified Difference | Qualitative functional group difference; methanol enables direct sulfonate ester formation, whereas amine requires amine-sulfonyl chloride coupling and ketone requires reductive amination or alternative functionalization |
| Conditions | Synthetic derivatization context; sulfonyl fluoride preparation for covalent probe/inhibitor applications |
Why This Matters
Procurement of the methanol analog eliminates synthetic steps relative to amine or ketone alternatives when the target application is sulfonyl fluoride-based covalent inhibitor development, directly impacting synthetic efficiency and yield.
